molecular formula C27H19N3OS2 B11649763 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide

Cat. No.: B11649763
M. Wt: 465.6 g/mol
InChI Key: HHAICKSNYZNACW-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzothiazole moiety linked to a phenothiazine core, which is further functionalized with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenothiazine: The benzothiazole intermediate is then coupled with phenothiazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole and phenothiazine moieties are known to interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: A parent compound with similar structural features but lacking the benzothiazole and carboxamide groups.

    Benzothiazole Derivatives: Compounds with the benzothiazole moiety but different functional groups attached.

    Carboxamide Derivatives: Compounds with the carboxamide group but different core structures.

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide is unique due to its combined structural features, which confer specific biological and chemical properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H19N3OS2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide

InChI

InChI=1S/C27H19N3OS2/c1-17-10-15-20-25(16-17)33-26(29-20)18-11-13-19(14-12-18)28-27(31)30-21-6-2-4-8-23(21)32-24-9-5-3-7-22(24)30/h2-16H,1H3,(H,28,31)

InChI Key

HHAICKSNYZNACW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

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